molecular formula C17H16N2O B11043001 3-amino-1-(propan-2-yl)-1H-benzo[f]chromene-2-carbonitrile

3-amino-1-(propan-2-yl)-1H-benzo[f]chromene-2-carbonitrile

Cat. No.: B11043001
M. Wt: 264.32 g/mol
InChI Key: OLRHZBDMYHEVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-AMINO-1-ISOPROPYL-1H-BENZO[F]CHROMEN-2-YL CYANIDE is a complex organic compound that belongs to the class of benzo[f]chromenes. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes an amino group, an isopropyl group, and a cyanide group attached to a benzo[f]chromene core, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-1-ISOPROPYL-1H-BENZO[F]CHROMEN-2-YL CYANIDE typically involves a multi-step process. One common method is the one-pot three-component synthesis, which includes the reaction of aromatic aldehydes, active methylene nitriles (such as malononitrile), and phenolic nucleophiles (such as resorcinol or naphthol) in the presence of a catalyst. For example, the use of 3-amino-1,2,4-triazole supported on hydroxyapatite-encapsulated-γ-Fe2O3 as a magnetically recyclable heterogeneous basic nanocatalyst has been reported .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Green chemistry principles, such as the use of eco-friendly solvents and recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-AMINO-1-ISOPROPYL-1H-BENZO[F]CHROMEN-2-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino, isopropyl, and cyanide groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-AMINO-1-ISOPROPYL-1H-BENZO[F]CHROMEN-2-YL CYANIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-AMINO-1-ISOPROPYL-1H-BENZO[F]CHROMEN-2-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory action may involve the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

    3-AMINO-1-PHENYL-1H-BENZO[F]CHROMEN-2-YL CYANIDE: Similar structure but with a phenyl group instead of an isopropyl group.

    3-AMINO-1-METHYL-1H-BENZO[F]CHROMEN-2-YL CYANIDE: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

3-AMINO-1-ISOPROPYL-1H-BENZO[F]CHROMEN-2-YL CYANIDE is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

3-amino-1-propan-2-yl-1H-benzo[f]chromene-2-carbonitrile

InChI

InChI=1S/C17H16N2O/c1-10(2)15-13(9-18)17(19)20-14-8-7-11-5-3-4-6-12(11)16(14)15/h3-8,10,15H,19H2,1-2H3

InChI Key

OLRHZBDMYHEVOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=C(OC2=C1C3=CC=CC=C3C=C2)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.